2-(3-chloro-2-hydroxyphenyl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,12H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNFNUJOSOFRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 3 Chloro 2 Hydroxyphenyl Acetic Acid and Its Derivatives
Direct Synthetic Routes to Halogenated Hydroxyphenylacetic Acids
The construction of the 2-(3-chloro-2-hydroxyphenyl)acetic acid framework relies on strategic chemical reactions to introduce the hydroxyl, chloro, and carboxylic acid functionalities onto the benzene (B151609) ring.
Strategies Involving Phenol (B47542) Hydroxylation and Carboxylic Acid Formation
The synthesis of hydroxyphenylacetic acids can be achieved through several established chemical pathways. One prominent method involves the nucleophilic substitution of a halogen on the aromatic ring with a hydroxyl group. A patented process describes the preparation of (2-hydroxyphenyl)acetic acid from (2-chlorophenyl)acetic acid. google.com This transformation is typically conducted at high temperatures (e.g., 180-196°C) in an organic solvent using an alkali metal hydroxide (B78521), such as sodium hydroxide, in the presence of a copper-based catalyst like cupric sulfate (B86663) pentahydrate. google.comgoogle.com This approach directly installs the hydroxyl group onto the pre-existing phenylacetic acid backbone.
Another strategy for phenol formation is the hydroxylation of arylboronic acids. This can be achieved under mild, metal-free conditions using reagents like diacetoxyiodobenzene, which offers an eco-friendly alternative to traditional metal-catalyzed methods. nih.gov While not a direct route to the title compound, this highlights a modern approach to introducing a hydroxyl group onto an aromatic ring which could be adapted.
Furthermore, hydroxyphenylacetic acids can be synthesized from other functionalized precursors. For instance, 4-hydroxyphenylacetic acid is prepared from 4-aminophenylacetic acid through a diazotization reaction, followed by hydrolysis of the resulting diazonium salt. chemicalbook.com The process involves treating the amino-substituted acid with sodium nitrate (B79036) in an acidic medium at low temperatures to form the diazonium intermediate, which is then heated in dilute sulfuric acid to yield the corresponding hydroxylated product. chemicalbook.com The formation of the carboxylic acid side chain itself can be accomplished through various means, such as the hydrolysis of a corresponding nitrile (e.g., 4-hydroxybenzyl cyanide to 4-hydroxyphenylacetic acid) or the condensation of a phenol with glyoxylic acid. chemicalbook.comorgsyn.org
Halogenation Procedures for Substituted Phenylacetic Acid Systems
Introducing a halogen, such as chlorine, onto the phenylacetic acid scaffold can be accomplished through electrophilic aromatic substitution. For aromatic compounds like phenols, which are activated towards electrophilic attack, halogenation can often proceed without a strong Lewis acid catalyst. wikipedia.org However, for less reactive benzene derivatives, a catalyst such as FeCl₃ or AlCl₃ is typically required to form a more potent electrophile from the halogen (e.g., Cl₂). wikipedia.org The regioselectivity of the halogenation is directed by the existing substituents on the aromatic ring. In the case of a hydroxyphenylacetic acid, the hydroxyl group is a strong ortho-, para-director, which would influence the position of the incoming chlorine atom.
Beyond direct halogenation of the aromatic ring, the acetic acid side chain can also be halogenated. Specifically, α-halogenation of carbonyl compounds can occur under either acidic or basic conditions. libretexts.org For instance, phenylacetic acid and its derivatives can undergo direct α-selective chlorination. nih.gov This reaction can be achieved using reagents like trichloroisocyanuric acid (TCCA) with a catalytic amount of PCl₃ under solvent-free conditions, yielding α-chlorophenylacetic acids. nih.gov While this modifies the side chain rather than the aromatic ring, it represents a key halogenation procedure within this class of compounds.
Derivatization Strategies for this compound Analogs
The functional groups of this compound—the carboxylic acid and the phenolic hydroxyl group—provide reactive sites for a variety of chemical transformations. These derivatization reactions are crucial for creating libraries of related analogs for further study.
Esterification Reactions for Carboxylic Acid Functionalization
The carboxylic acid group of this compound is readily converted into an ester. The Fischer esterification is a classic and widely used method, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. ucalgary.ca This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing the water formed during the reaction. ucalgary.ca
A specific example of derivatization involves the methylation of the closely related 2-hydroxyphenylacetic acid. unl.pt Treatment with diazomethane (B1218177) provides a high yield of the corresponding methyl ester, methyl 2-(2-methoxyphenyl)acetate, demonstrating a facile method for functionalizing the carboxyl group. unl.pt The synthesis of various esters is a common strategy in developing novel compounds. nih.gov
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 2-Hydroxyphenylacetic acid | Diazomethane (CH₂N₂) | Methyl 2-(2-methoxyphenyl)acetate | unl.pt |
| Generic Carboxylic Acid (R-COOH) | Alcohol (R'-OH), Acid Catalyst | Ester (R-COOR') | ucalgary.ca |
| (5-chloro-2-hydroxyphenyl)acetic acid | Ethanol (presumed) | Ethyl ester of (5-chloro-2-hydroxyphenyl)acetic acid | sigmaaldrich.com |
Amidation Reactions and Amide Library Generation
Amidation, the formation of an amide from a carboxylic acid, is another fundamental derivatization strategy. This reaction typically involves activating the carboxylic acid, for instance by converting it into an acyl chloride or using a coupling agent, followed by reaction with a primary or secondary amine. This approach is widely used to generate libraries of amide derivatives for various research applications. researchgate.net
The synthesis of amides within the hydroxyphenyl class of compounds has been documented. For example, 2-chloro-N-(3-hydroxyphenyl)acetamide was synthesized by reacting m-aminophenol with chloroacetyl chloride. neliti.com In this procedure, the amine group of m-aminophenol attacks the electrophilic carbonyl carbon of chloroacetyl chloride to form the amide bond. neliti.com This reaction illustrates the formation of an amide linkage involving a hydroxylated phenyl ring, a key structural component of the target compound's derivatives. The generation of diverse amide libraries from a single carboxylic acid precursor is a powerful tool in chemical biology and drug discovery. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| m-Aminophenol | Chloroacetyl chloride | 2-chloro-N-(3-hydroxyphenyl)acetamide | neliti.com |
| Generic Carboxylic Acid | Amine, Coupling Agent | Amide | researchgate.net |
Reactions Involving the Hydroxyl Group (e.g., Etherification)
The phenolic hydroxyl group on the this compound ring is another key site for derivatization, most commonly through etherification. This reaction involves converting the hydroxyl group into an ether (-OR), which can alter the molecule's properties.
A direct example of this is the methylation of the hydroxyl group of 2-hydroxyphenylacetic acid, which was performed as an initial step in a multi-step synthesis. unl.pt The use of diazomethane in this case not only esterified the carboxylic acid but also methylated the phenolic hydroxyl group, yielding methyl 2-(2-methoxyphenyl)acetate. unl.pt This transformation highlights how the hydroxyl group can be readily functionalized to produce ether derivatives, which is a common strategy in the synthesis of substituted benzyloxyphenylacetic acids. nih.gov
Heterocycle Formation via Cyclization or Condensation
The acetic acid moiety and the substituted phenyl ring of compounds like this compound serve as versatile synthons for the construction of various heterocyclic systems. Intramolecular cyclization or intermolecular condensation reactions are key strategies to form these structures, which are significant in medicinal chemistry and materials science.
Derivatives of phenylacetic acid can undergo cyclization to form a range of heterocycles. For instance, studies on 3-amino-2,4-dihydroxybutanoic acid derivatives, which share functional similarities, demonstrate that regioselective cyclizations can lead to highly-functionalized γ-lactones, oxazolidinones, oxazolines, and aziridines. rsc.orgresearchgate.net In these transformations, the nitrogen-containing group is often a key participant in the cyclization process. rsc.org
One common method involves the reaction of an appropriate precursor with chloroacetic acid. For example, the reaction of Schiff base derivatives with chloroacetic acid can proceed via a (2+3) cycloaddition to yield oxazolidinone derivatives. chemmethod.com Similarly, reacting 2-acetylbenzimidazole (B97921) condensation products with chloroacetic acid produces an intermediate that can be further condensed with aromatic aldehydes to form arylidene derivatives. nih.gov These reactions highlight the utility of the chloroacetic acid unit in building complex heterocyclic frameworks. Another example is the reaction of Schiff bases with thioglycollic acid, which results in the formation of thiazolidine-4-one derivatives. journalagent.com
These cyclization and condensation reactions are crucial for creating novel molecular architectures from phenylacetic acid precursors.
Table 1: Examples of Heterocycle Formation from Acetic Acid Derivatives
| Starting Material Type | Reagent | Heterocyclic Product | Reaction Type | Reference |
|---|---|---|---|---|
| Schiff Base Derivatives | Chloroacetic Acid | Oxazolidinones | Cycloaddition | chemmethod.com |
| 2-Acetylbenzimidazole Derivatives | Chloroacetic Acid / Aromatic Aldehydes | Arylidene Derivatives | Condensation | nih.gov |
| Schiff Bases | Thioglycollic Acid | Thiazolidine-4-ones | Cyclization | journalagent.com |
| Orthogonally-protected 3-amino-2,4-dihydroxybutanoic acid derivatives | - | γ-lactones, Oxazolidinones, Oxazolines, Aziridines | Regioselective Cyclization | rsc.orgresearchgate.net |
Catalytic Systems in Synthesis of Substituted Phenylacetic Acids
The synthesis of substituted phenylacetic acids, including this compound, often relies on advanced catalytic systems to achieve high efficiency, selectivity, and yield. Transition metal catalysts are particularly prominent in these transformations.
Palladium-based catalysts are widely employed. For instance, the carbonylation of benzyl (B1604629) chloride derivatives to form phenylacetic acids can be effectively catalyzed by bistriphenylphosphine palladium dichloride under a carbon monoxide atmosphere. researchgate.net This process is often enhanced by a phase-transfer catalyst, such as tetraethylammonium (B1195904) chloride, which facilitates the reaction between different phases. researchgate.net Palladium-catalyzed Suzuki coupling reactions are another key strategy, used to couple aryl boronic acids with alkyl halides to form the Csp²-Csp³ bond characteristic of phenylacetic acids. inventivapharma.com N-heterocyclic carbene–palladium complexes have also proven effective in these coupling reactions. inventivapharma.com
Copper-based catalysts also play a significant role. A process for preparing 2-hydroxyphenylacetic acid from (2-chlorophenyl)acetic acid utilizes a copper salt, such as cupric sulphate pentahydrate, in an organic solvent at high temperatures (above 130°C). google.comgoogle.com Another method involves the use of tetrakis acetonitrile (B52724) copper (I) tetrafluroborate as a catalyst for the reaction of benzylicorganozinc compounds with carbon dioxide to produce substituted phenylacetic acids. semanticscholar.org
These catalytic systems provide mild and effective routes for the synthesis of a wide array of substituted phenylacetic acid derivatives. researchgate.net
Table 2: Catalytic Systems for Phenylacetic Acid Synthesis
| Reaction Type | Catalyst | Co-catalyst / Ligand | Substrates | Product | Reference |
|---|---|---|---|---|---|
| Carbonylation | Bistriphenylphosphine palladium dichloride | Tetraethylammonium chloride (Phase-transfer catalyst) | 2,4-Dichlorobenzyl chloride, CO | 2,4-Dichlorophenylacetic acid | researchgate.net |
| Suzuki Coupling | Palladium complex | N-heterocyclic carbene | Aryl boronic acid, Alkyl halide | Substituted phenylacetic acid | inventivapharma.com |
| Hydroxylation | Copper salt (e.g., Cupric sulphate pentahydrate) | - | (2-Chlorophenyl)acetic acid, Alkali metal hydroxide | 2-Hydroxyphenylacetic acid | google.comgoogle.com |
| Carboxylation | Tetrakis acetonitrile copper (I) tetrafluroborate | Lithium Chloride | Benzylicorganozinc reagent, CO₂ | Substituted phenylacetic acid | semanticscholar.org |
Reaction Mechanism Elucidation in Key Synthetic Pathways
Understanding the reaction mechanisms involved in the synthesis of substituted phenylacetic acids is fundamental for optimizing reaction conditions and extending the scope of these methods.
One well-studied pathway is the palladium-catalyzed carbonylation of benzyl chlorides. A proposed mechanism suggests a multi-step process involving the transition metal catalyst. researchgate.net The reaction conditions, such as temperature and the choice of solvent and base, significantly impact the reaction yield. For example, increasing the temperature from 60°C to 80°C has been shown to improve the yield of 2,4-dichlorophenylacetic acid from the carbonylation of 2,4-dichlorobenzyl chloride, while further increases can lead to decomposition and lower yields. researchgate.net
Multi-step synthetic routes are often required for complex derivatives, and each step has its own mechanistic considerations. For instance, the synthesis of 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, a metabolite of 5-APB, begins with 2-hydroxyphenylacetic acid and proceeds through a sequence of reactions: unl.pt
Methylation: The initial step involves the protection of the hydroxyl and carboxylic acid groups, for example, using diazomethane. unl.pt
Formylation: A formyl group is introduced onto the aromatic ring, often via a Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid like tin(IV) chloride. unl.pt
Condensation: An Aldol-type condensation, such as the Knoevenagel condensation, is then used to extend the side chain. This can be achieved by reacting the formylated intermediate with a compound like nitroethane in the presence of a base like ammonium acetate. unl.pt
Reduction: The nitro group introduced in the previous step is reduced to an amine, for which various reducing agents can be employed. unl.pt
Hydrolysis/Deprotection: The final step involves the removal of the protecting groups to reveal the final product. unl.pt
Biomolecular Interactions and Mechanistic Biology of 2 3 Chloro 2 Hydroxyphenyl Acetic Acid Analogs Non Clinical Research
Antioxidant Activity Mechanisms of Derivatives
The antioxidant potential of phenolic acids and their derivatives is a significant area of non-clinical research. nih.gov This activity is largely attributed to their ability to donate hydrogen atoms or electrons, which neutralizes reactive oxygen species (ROS) and other free radicals. nih.gov The specific mechanisms, such as radical scavenging and reducing power, are evaluated through various in vitro assays to quantify this potential.
Free Radical Scavenging Capabilities (e.g., DPPH Radical Scavenging Method)
A primary mechanism of antioxidant action for phenolic acid analogs is their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this capability. nih.gov The DPPH molecule is a stable, nitrogen-centered free radical that has a deep violet color in solution. nih.govnih.gov When an antioxidant compound donates a hydrogen atom or an electron, the DPPH radical is neutralized to form 1,1-diphenyl-2-picrylhydrazine, causing the violet color to fade. nih.gov The degree of discoloration, measured by a decrease in absorbance at approximately 517 nm, is proportional to the scavenging potential of the tested compound. nih.gov
Studies on various hydroxyphenylacetic acid derivatives and related phenolic compounds demonstrate this activity. For instance, amides of 4-hydroxyphenylacetic acid have been synthesized and shown to possess marked DPPH radical scavenging activities. nih.gov The efficiency of this scavenging action is often dependent on the molecular structure, including the position and number of hydroxyl groups on the phenyl ring. nih.gov
Table 1: DPPH Radical Scavenging Activity of Selected Phenolic Acid Analogs
| Compound/Extract | Assay System | Finding |
| 4-Hydroxyphenylacetic acid amides | DPPH radical scavenging assay | Exhibited potent inhibition of lipid peroxidation and marked DPPH radical scavenging activities. nih.gov |
| Phenolic extracts (general) | DPPH radical scavenging assay | The scavenging potential is indicated by the discoloration of the DPPH solution. nih.gov |
| Ethanol extract of Terminalia glaucescens | DPPH radical scavenging assay | Demonstrated concentration-dependent DPPH radical scavenging activity. nih.gov |
Evaluation via Reducing Power Assays
Another critical aspect of antioxidant activity is the reducing power of a compound, which is its ability to donate an electron. This property is commonly evaluated using assays such as the Ferric Reducing Antioxidant Power (FRAP) and Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assays. nih.govnih.gov
In the FRAP assay, the antioxidant's ability to reduce the ferric (Fe³⁺) to ferrous (Fe²⁺) ion is measured. nih.gov The reaction involves the formation of a colored ferrous-tripyridyltriazine complex, which can be quantified spectrophotometrically. nih.gov Similarly, the CUPRAC assay measures the reduction of cupric (Cu²⁺) to cuprous (Cu¹⁺) ions by the antioxidant. nih.gov
Table 2: Reducing Power of 2-Hydroxyphenylacetic Acid (2-HPAA) and its Salts
| Compound | Assay | Result |
| 2-HPAA and its alkali metal salts | CUPRAC, ABTS, FRAP assays | The antioxidant activity was determined and compared, showing the capacity of these compounds to act as reducing agents. nih.gov |
| Various chalcone (B49325) semicarbazones | Reducing power assay | Chloride substitution in the aldehydic moiety and amino substitution in the acetophenic part of chalconesemicarbazones were found to exhibit potent reducing power. researchgate.net |
Antimicrobial Modalities of Related Scaffolds
Analogs of 2-(3-chloro-2-hydroxyphenyl)acetic acid, particularly other phenolic and organic acids, have been investigated for their antimicrobial properties. These compounds exhibit varying degrees of activity against a spectrum of bacteria and fungi.
Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria
Phenylacetic acid and its derivatives exhibit antimicrobial properties that have been studied for their potential in controlling bacterial growth. youtube.com The effectiveness of these compounds can differ between Gram-positive and Gram-negative bacteria, sometimes with conflicting results across studies. Some research indicates that phenolic acids are generally more potent against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa than Gram-positive ones such as Enterococcus faecalis and Staphylococcus aureus. mdpi.com Conversely, other studies report that the antibacterial activity of certain phenolic acids is stronger against Gram-positive bacteria. nih.gov
A study on 2-(2-hydroxy phenylimino) acetic acid, a structurally related imino-acid, investigated its ability to inhibit various pathogenic bacteria. researchgate.netslideshare.net At a concentration of 70 mM, this compound was found to completely inhibit the growth of E. coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Streptococcus agalactiae (Gram-positive). researchgate.netslideshare.net However, it did not show significant growth inhibition against Klebsiella pneumoniae, Proteus mirabilis, Streptococcus mutans, or Streptococcus pneumoniae at the same concentration. researchgate.netslideshare.net Acetic acid itself has also demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria isolated from hospital surfaces, with Minimum Inhibitory Concentrations (MICs) ranging from 0.05 to 0.25 µL/mL. nih.gov
Table 3: Antibacterial Activity of 2-(2-hydroxy phenylimino) acetic acid
| Bacterial Strain | Gram Type | Activity at 70 mM |
| Escherichia coli | Negative | Growth completely inhibited. researchgate.netslideshare.net |
| Staphylococcus aureus | Positive | Growth completely inhibited. researchgate.netslideshare.net |
| Streptococcus agalactiae | Positive | Growth completely inhibited. researchgate.netslideshare.net |
| Klebsiella pneumoniae | Negative | No substantial inhibition. researchgate.netslideshare.net |
| Proteus mirabilis | Negative | No substantial inhibition. researchgate.netslideshare.net |
| Streptococcus mutans | Positive | No substantial inhibition. researchgate.netslideshare.net |
| Streptococcus pneumoniae | Positive | No substantial inhibition. researchgate.netslideshare.net |
Antifungal Activity Assessment
The antifungal potential of scaffolds related to this compound has also been a subject of non-clinical investigation. Phenolic acids are known to possess antifungal properties. nih.gov
In a notable study, a series of 2-(benzofuran-2-yl)acetic acid amides were synthesized and evaluated for their antifungal activity. nih.gov Benzofuran shares a structural relationship with the phenyl group of hydroxyphenylacetic acid. One of the synthesized amides, 2-(benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide, exhibited inhibitory activity against the pathogenic fungus Fusarium oxysporum, with a half-maximal inhibitory concentration (IC50) of 0.42 mM. nih.gov This finding suggests that the substitution pattern on the aromatic ring is crucial for antifungal action. nih.gov Other research has also explored the antifungal properties of chloro-substituted aromatic compounds against various fungi, such as Geotrichum candidum. nih.gov
Cellular Effects and Interventions (Excluding Clinical Outcomes)
Beyond direct antioxidant and antimicrobial actions, non-clinical research has explored the effects of hydroxyphenylacetic acid analogs at the cellular level. These studies reveal interactions that can protect cells from oxidative damage without assessing clinical results.
For example, certain amide derivatives of 4-hydroxyphenylacetic acid have been shown to provide neuroprotective action in primary cultured rat cortical cells. nih.gov These compounds protected the cells against oxidative damage induced by agents like hydrogen peroxide (H₂O₂), xanthine/xanthine oxidase, and ferrous ions (Fe²⁺) with ascorbic acid. nih.gov Another observed cellular effect is the inhibition of erythrocyte cell lysis that is mediated by reactive oxygen species, further demonstrating the cell-protective potential of these compounds. nih.gov These findings highlight the capacity of phenylacetic acid derivatives to intervene in cellular processes, particularly those related to oxidative stress.
Effects on Cellular Lipid Metabolism and Content
There is no direct research available on the specific effects of this compound on lipid metabolism. However, studies on structurally related hydroxyphenylpropionic acids (HPPs) suggest that this class of compounds may play a significant role in regulating lipid homeostasis, particularly in the context of diet-induced obesity and non-alcoholic fatty liver disease (NAFLD).
In a study using a high-fat diet (HFD) mouse model, both 3-hydroxyphenylpropionic acid (3-HPP) and 4-hydroxyphenylpropionic acid (4-HPP) demonstrated protective effects against metabolic dysregulation. nih.gov Administration of these compounds led to a reduction in body weight and liver index, ameliorated dyslipidemia, and alleviated the excessive accumulation of lipids (hepatic steatosis) in the liver. nih.gov The beneficial effects of HPPs on lipid metabolism are thought to be linked to the regulation of key proteins involved in fatty acid oxidation. Specifically, HPPs were found to improve the mRNA expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is pivotal in controlling the breakdown of fatty acids. nih.gov
Furthermore, these analogs influenced the composition of gut microbiota, which is known to play a critical role in host metabolism. Treatment with 3-HPP and 4-HPP was associated with an increase in the fecal concentration of short-chain fatty acids (SCFAs) such as acetic, propionic, and butanoic acid, and a reduction in systemic endotoxin (B1171834) levels in mice with NAFLD. nih.gov
Separately, research on other chlorinated organic compounds, such as short-chain chlorinated paraffins (SCCPs), has shown that they can disrupt hepatic fatty acid metabolism by interacting with PPARα. oaepublish.com This suggests a potential mechanism by which chlorinated phenolic acids might also influence lipid pathways, although this has not been directly studied for this compound.
Table 1: Effects of Hydroxyphenylpropionic Acid Analogs on Metabolic Parameters in High-Fat Diet-Fed Mice nih.gov
| Parameter | Treatment Group (3-HPP) | Treatment Group (4-HPP) | High-Fat Diet (Control) |
| Body Weight | Decreased | Decreased | Increased |
| Liver Index | Decreased | Decreased | Increased |
| Serum Triglycerides (TG) | Decreased | Decreased | Elevated |
| Serum LDL-Cholesterol | Decreased | Decreased | Elevated |
| Hepatic Steatosis | Alleviated | Alleviated | Severe |
| PPARα mRNA Expression | Improved | Improved | Unchanged |
| Fecal SCFAs | Increased | Increased | Lower Levels |
Note: This table is based on findings for hydroxyphenylpropionic acids, not this compound. The data is illustrative of the potential effects of this class of compounds.
Antiparasitic Activity against Select Microorganisms
Direct studies on the antiparasitic activity of this compound are not available in the current scientific literature. However, research into broader families of compounds that include substituted aryl acetic acid moieties has revealed activity against several parasitic protozoa.
One area of research has focused on aryl acetamide (B32628) derivatives. For instance, analogs have been investigated for their efficacy against Cryptosporidium parvum, a protozoan parasite that causes diarrheal disease. Nitazoxanide is the only approved drug for cryptosporidiosis, but its efficacy is limited, particularly in immunocompromised individuals. oaepublish.com This has driven the search for new therapeutic agents. In one study, a series of triazolopyridazine-based aryl acetamides were synthesized and tested. An analog containing a 3-hydroxyphenyl group, 2-(3-hydroxyphenyl)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one, was among the compounds synthesized in this effort to develop new anti-cryptosporidial agents. oaepublish.com
Furthermore, other research has identified promising antiparasitic activity in more complex heterocyclic compounds containing substituted phenyl groups. A series of pyrimido[1,2-a]benzimidazoles with fluorophenyl substituents demonstrated significant activity against Leishmania major (the causative agent of cutaneous leishmaniasis) and Toxoplasma gondii (the parasite responsible for toxoplasmosis). nih.gov One derivative, featuring a 3-fluorophenyl substituent, was highly active against both the promastigote and amastigote stages of L. major, with EC₅₀ values in the nanomolar range, outperforming the approved drug amphotericin B in vitro. nih.gov
Table 2: Antiparasitic Activity of Selected Analog Scaffolds oaepublish.comnih.gov
| Compound Class/Analog | Target Microorganism | Observed Activity |
| Aryl Acetamide Triazolopyridazines | Cryptosporidium parvum | Orally efficacious in mouse models (for lead compounds) |
| Fluorophenyl-substituted Pyrimido[1,2-a]benzimidazoles | Leishmania major | EC₅₀ values in the nanomolar range (0.2–0.4 µM) |
| Fluorophenyl-substituted Pyrimido[1,2-a]benzimidazoles | Toxoplasma gondii | IC₅₀ value of 2.8 µM for the most active compound |
Note: This table presents data for classes of compounds containing substituted phenyl moieties, not for this compound itself.
Metabolic Pathways and Biological Roles of Hydroxyphenylacetic Acids
Hydroxyphenylacetic acids (HPAAs) are a class of phenolic acids that are widely recognized as metabolites derived from both human and microbial metabolism. researchgate.nethmdb.ca They are commonly found in human tissues and biofluids. hmdb.ca
The primary metabolic origin of non-chlorinated HPAAs, such as 3-hydroxyphenylacetic acid and 4-hydroxyphenylacetic acid, is the breakdown of the amino acid tyrosine. hmdb.ca This conversion is largely mediated by the gut microbiome. mdpi.com Various species of gut bacteria, particularly from the genus Clostridium, are capable of metabolizing tyrosine to produce HPAAs. hmdb.camdpi.com These compounds are also formed through the microbial degradation of dietary polyphenols, such as flavonoids like quercetin, in the colon. nih.gov Once formed, these microbial metabolites can be absorbed into systemic circulation and exert biological effects. nih.govnih.gov
The metabolic pathways for chlorinated hydrocarbons, including chlorinated aromatic compounds, have also been studied. The process often involves an initial dechlorination step, which may be mediated by cytochrome P450 enzymes. researchgate.net This can be followed by further oxidation to form more hydrophilic metabolites, such as alcohols, ketones, and carboxylic acids, to facilitate excretion. oaepublish.comresearchgate.net
A key finding in this area is the identification of 3-chloro-4-hydroxyphenylacetic acid , an isomer of the subject compound, as a major chlorinated metabolite of 3-chlorotyrosine in mammals. nih.gov This indicates that an endogenous pathway exists for the formation of chlorinated HPAAs, likely arising from the reaction of tyrosine with hypochlorous acid produced by myeloperoxidase, an enzyme active during inflammation and immune responses. This same compound, 3-chloro-4-hydroxyphenylacetic acid, has also been identified as a fungal metabolite, highlighting its presence in the natural environment. mdpi.com While the specific metabolic pathway for this compound has not been detailed, it is plausible that it could be formed through similar mechanisms involving the chlorination of a precursor hydroxyphenylacetic acid or the metabolism of a chlorinated tyrosine isomer.
Biologically, HPAAs are recognized for their roles as antioxidants and as potential biomarkers for certain health conditions. hmdb.ca For example, elevated urinary levels of 4-hydroxyphenylacetic acid can be an indicator of small intestinal bacterial overgrowth (SIBO) or certain metabolic disorders like phenylketonuria. nih.govmdpi.com
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Detailed methodologies for the separation of 2-(3-chloro-2-hydroxyphenyl)acetic acid using chromatographic techniques are not described in the reviewed scientific literature. General principles of these techniques are well-established for similar aromatic carboxylic acids. bldpharm.comsielc.com
High-Performance Liquid Chromatography (HPLC)
No specific HPLC methods for the analysis of this compound were found. For related compounds like 2-hydroxyphenylacetic acid, reverse-phase HPLC methods are common, often utilizing C18 columns with a mobile phase consisting of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. google.com
Gas Chromatography (GC)
There is no available literature detailing the analysis of this compound by Gas Chromatography. Generally, for acidic and polar compounds like phenylacetic acids, derivatization is often required to increase volatility for GC analysis. nih.gov For instance, in the synthesis of the related compound (2-hydroxyphenyl)acetic acid, GC has been used to monitor the reaction's progress. bldpharm.com
Ultra-High Performance Liquid Chromatography (UHPLC)
No specific UHPLC methods for the characterization or quantification of this compound have been published. UHPLC, offering faster analysis and higher resolution than traditional HPLC, is a suitable technique for such compounds, and methods could be developed based on existing HPLC conditions for similar molecules. google.com
Quantitative and Qualitative Analytical Approaches
Specific quantitative and qualitative analytical methods for this compound are not documented. Qualitative analysis would typically involve techniques like mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure. Quantitative analysis would follow, using a validated chromatographic method with an appropriate detector.
Reaction Progress Monitoring Using Analytical Techniques
There are no published studies describing the use of analytical techniques to monitor the synthesis of this compound. In the synthesis of analogous compounds, chromatographic techniques such as HPLC and GC are frequently employed to track the consumption of reactants and the formation of the product over time. bldpharm.comneliti.com For example, the synthesis of (2-hydroxyphenyl)acetic acid from (2-chlorophenyl)acetic acid can be monitored by either gas/liquid chromatography or high-pressure liquid chromatography. bldpharm.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(3-chloro-2-hydroxyphenyl)acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3-chloro-2-hydroxybenzyl chloride with a glycine derivative under basic conditions (pH 10–12) . Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol at 50–60°C is another method, achieving >85% yield . Purity optimization requires post-synthesis purification via recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques (NMR, IR, MS) elucidate the structure of this compound?
- Methodological Answer :
- NMR : -NMR shows peaks for aromatic protons (δ 6.8–7.4 ppm), hydroxyl (δ 5.2 ppm, broad), and carboxylic acid (δ 12.1 ppm). -NMR confirms the carbonyl carbon at δ 172–175 ppm .
- IR : Strong absorption at 1680–1700 cm (C=O stretch) and 3200–3500 cm (OH/NH stretches) .
- MS : Molecular ion peak at m/z 200–202 (M) with chlorine isotopic pattern .
Q. What in vitro assays are used to assess its biological activity, particularly enzyme inhibition?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric assays (e.g., for proteases) with Z-LLE-AMC substrate, monitoring fluorescence at 380/460 nm . IC values are calculated via dose-response curves (0.1–100 µM concentration range) .
- Receptor Binding : Radioligand displacement assays (e.g., -GABA for GABA receptors) quantify binding affinity (K) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme activation vs. inhibition)?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (pH, temperature, cofactors) to minimize variability .
- Structural Analysis : Compare X-ray crystallography (e.g., PDB ID EH6) to identify binding mode discrepancies .
- Computational Docking : Use AutoDock Vina to model interactions with enzyme active sites, validating against experimental IC data .
Q. What strategies optimize the pharmacological profile of derivatives of this compound?
- Methodological Answer :
- Ring Substitution : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to enhance receptor selectivity .
- Prodrug Design : Synthesize methyl esters (e.g., methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate) to improve bioavailability .
- SAR Studies : Use 3D-QSAR models (CoMFA/CoMSIA) to correlate substituent effects with activity .
Q. How does the compound’s crystal structure inform its stability and intermolecular interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
